5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-chloro-4-((4-chlorobenzyl)oxy)benzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxadiazole derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(3’-chlorobenzyloxy)phenylboronic acid
- 2-(9-(3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroacridin-10(9H)-yl)acetic acid
Uniqueness
5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H11Cl2N3O2 |
---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
5-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-11-4-1-9(2-5-11)8-21-13-6-3-10(7-12(13)17)14-19-20-15(18)22-14/h1-7H,8H2,(H2,18,20) |
InChI Key |
TUDXTQPXQRSCBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C3=NN=C(O3)N)Cl)Cl |
Origin of Product |
United States |
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